

**Compound of Interest**Compound Name: *Bismuthine, iodooxo-(9CI)*

Cat. No.: B8071115

## Executive Summary

**Bismuthine, iodooxo-(9CI)**—universally recognized in literature as Bismuth oxyiodide (BiOI)[CAS: 7787-63-5]—has emerged as a powerful, low-toxicity synthetic chemists looking to leverage BiOI-mediated photoredox catalysis for direct, late-stage C-H functionalization.

## Introduction & Mechanistic Rationale

Traditional C-H functionalization often relies on expensive, toxic transition metals (e.g., Pd, Ir, Ru) and harsh thermal conditions. BiOI offers a sustainable alternative.

### The Causality of BiOI's Photocatalytic Efficiency

The remarkable efficiency of BiOI stems from its intrinsic crystallographic properties. It crystallizes in a tetragonal structure consisting of  $[Bi_2O_2]^{2+}$  layers.

- **Internal Electric Field:** The alternating positive and negative layers create a strong internal static electric field. When visible light excites an electron from the valence band to the conduction band, the electric field drives the electron towards the surface, preventing recombination.
- **Redox Potential & SET:** The valence band holes of BiOI possess sufficient oxidative potential to abstract an electron from electron-rich C-H bonds (e.g., alcohols, amines, alkenes).
- **Oxygen as a Co-factor:** Conduction band electrons reduce dissolved molecular oxygen to superoxide radicals ( $O_2^{\cdot-}$ ). This not only turns over the photocatalyst but also provides a reactive oxygen species for C-H functionalization.

Mechanistic pathway of BiOI-mediated visible-light C-H functionalization.

## Application Scope & Quantitative Performance

BiOI and its heterojunction composites (e.g., MoS<sub>2</sub>/BiOI, BiOI/AgVO<sub>3</sub>) exhibit broad functional group tolerance, making them ideal for pharmaceutical and fine chemical synthesis.

Substrate Class	Representative Reaction
Tertiary Amines	$\alpha$ -Amino C-H Cyanation / Alkylation
Benzylic C-H	Oxidation to Aldehyde / Ketone
Alkanes	Aerobic C-H Amination

## Experimental Methodologies

The following protocols outline the end-to-end process for utilizing BiOI in C-H functionalization, from catalyst synthesis to reaction execution and validation.

Step-by-step workflow for BiOI-catalyzed C-H functionalization.

## Protocol A: Facile Hydrothermal Synthesis of BiOI Nanosheets

Causality Check: Commercially sourced BiOI often suffers from low surface area. Synthesizing BiOI via a mannitol-assisted hydrothermal route contr

Materials:

- Bismuth(III) nitrate pentahydrate (  $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$  )
- Potassium iodide ( KI )
- D-Mannitol (Structure-directing agent)
- Deionized water & Absolute ethanol

Step-by-Step Procedure:

- Dissolution: Dissolve 2.0 mmol of  $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$  and 0.25 g of D-Mannitol in 20 mL of deionized water under vigorous magnetic stirring for 30 min
- Precipitation: Slowly add 20 mL of an aqueous solution containing 2.0 mmol of KI dropwise into the bismuth mixture. A distinct brick-red precipitate
- Hydrothermal Treatment: Transfer the resulting suspension into a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat at 160 °C for 12 hours
- Isolation: Allow the autoclave to cool naturally to room temperature. Recover the BiOI nanosheets via centrifugation (8000 rpm, 5 min).
- Purification: Wash the solid sequentially with deionized water (3x) and absolute ethanol (2x) to remove residual ions and mannitol. Dry under vacuum

## Protocol B: Visible-Light-Driven $\alpha$ -Amino C-H Functionalization

Model Reaction: Cross-Dehydrogenative Coupling (CDC) of N-aryltetrahydroisoquinoline with nitromethane.

Step-by-Step Procedure:

- Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-phenyltetrahydroisoquinoline (0.2 mmol) and the sy
- Solvent & Nucleophile Addition: Add 1.5 mL of nitromethane. Note: Nitromethane acts as both the solvent and the nucleophile in this Henry-type co
- Atmosphere Control: Purge the tube with an  $\text{O}_2$  balloon for 5 minutes, then leave the reaction under an  $\text{O}_2$  atmosphere. Causality:  $\text{O}_2$  is strictly requ
- Irradiation: Place the Schlenk tube 5 cm away from a 450 nm Blue LED (10 W). Stir the mixture at room temperature for 12 hours. A cooling fan sh
- Workup: Post-reaction, dilute the mixture with ethyl acetate (5 mL) and centrifuge to separate the heterogeneous BiOI catalyst. The catalyst can be
- Isolation: Concentrate the supernatant under reduced pressure and purify the crude product via silica gel column chromatography (Hexanes/Ethyl /

## Self-Validating System & Controls

To ensure the scientific integrity of the protocol and confirm the photoredox mechanism, the following parallel control experiments must be executed:

- Dark Control: Wrap a duplicate Schlenk tube entirely in aluminum foil. Run under identical conditions. Expected Result: 0% yield. Validates that the
- Catalyst-Free Control: Omit BiOI from the reaction mixture. Expected Result: 0% yield. Validates that ambient light alone cannot overcome the acti
- Radical Scavenger Control: Add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl to the standard reaction. Expected Result: Comp

## References[4] Modulating Charge Transfer Pathways to Enhance Photocatalytic Pe 4gTzUn9IJ4uq9iwxQZI-FoC93ovKkzLvbdhH8YmOREXe930IE1ggMnHxobvwgVqjnv

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